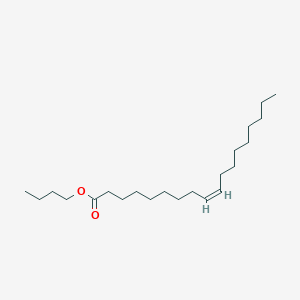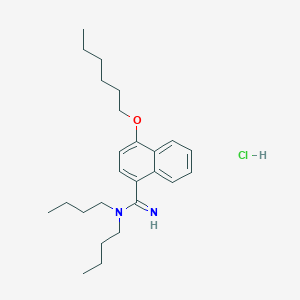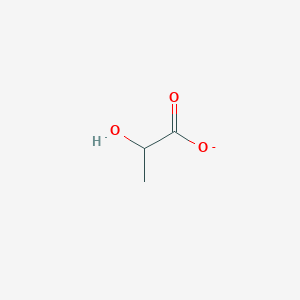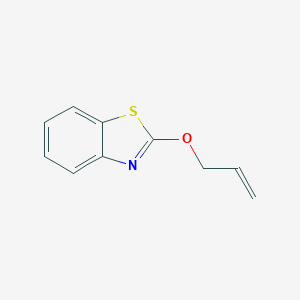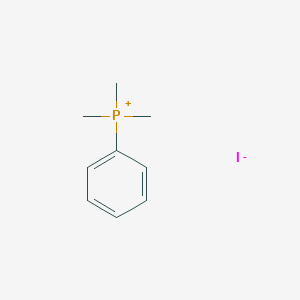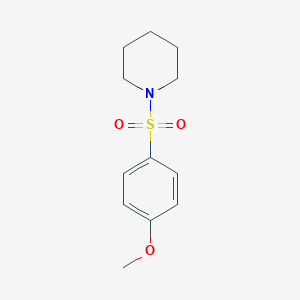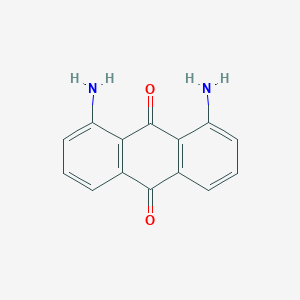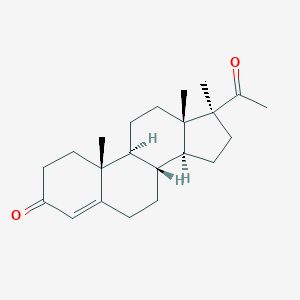
Diammonium copper(2+) disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium copper(2+) disulphate, also known as ammonium copper disulfate or ammonium cupric disulfate, is a chemical compound with the formula (NH4)2[Cu(SO4)2]. It is a blue crystalline solid that is commonly used in various laboratory experiments. This compound is highly soluble in water, and its properties make it an ideal reagent for numerous chemical reactions.
Mechanism of Action
The mechanism of action of diDiammonium copper(2+) disulphate copper(2+) disulphate is not well understood. However, it is believed that this compound acts as an oxidizing agent and can react with various organic and inorganic compounds. This reaction results in the formation of new compounds and products.
Biochemical and Physiological Effects:
Dithis compound copper(2+) disulphate has no known biochemical or physiological effects on living organisms. However, it is toxic and can cause skin and eye irritation, respiratory problems, and gastrointestinal issues if ingested or inhaled.
Advantages and Limitations for Lab Experiments
DiDiammonium copper(2+) disulphate copper(2+) disulphate has several advantages and limitations for laboratory experiments. Its high solubility in water makes it easy to handle and use in experiments. This compound is also relatively inexpensive and readily available. However, its toxicity and potential hazards make it unsuitable for certain experiments and applications.
Future Directions
There are several future directions for the use of diDiammonium copper(2+) disulphate copper(2+) disulphate in scientific research. One potential area of research is the development of new catalysts and reagents for organic synthesis. Another area of research is the investigation of the potential applications of this compound in electroplating and other industrial processes. Finally, further studies are needed to explore the potential health and environmental hazards associated with the use of this compound.
Synthesis Methods
DiDiammonium copper(2+) disulphate copper(2+) disulphate can be synthesized by reacting copper sulfate pentahydrate with this compound sulfate in the presence of sulfuric acid. The reaction results in the formation of blue crystals that can be easily separated and purified.
Scientific Research Applications
DiDiammonium copper(2+) disulphate copper(2+) disulphate is widely used in scientific research, particularly in the field of chemistry. It is commonly used as a reagent in various chemical reactions, including the synthesis of organic compounds. This compound is also used in the preparation of catalysts, electroplating, and as a mordant in dyeing.
properties
CAS RN |
13587-25-2 |
|---|---|
Molecular Formula |
CuH8N2O8S2 |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
diazanium;copper;disulfate |
InChI |
InChI=1S/Cu.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI Key |
WAZDPVLDAHMNPK-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |
Other CAS RN |
13587-25-2 |
synonyms |
diammonium copper(2+) disulphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



